N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones, followed by functional group modifications to introduce the thienyl and pyrazole moieties . Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing catalysts such as palladium or copper complexes .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents such as halogens (chlorine, bromine) or alkyl halides
Scientific Research Applications
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide .
- Hydrazine-coupled pyrazole derivatives . N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19ClN6OS |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19ClN6OS/c1-4-26-15(13(20)9-22-26)10-21-19(27)12-8-14(16-6-5-7-28-16)23-18-17(12)11(2)24-25(18)3/h5-9H,4,10H2,1-3H3,(H,21,27) |
InChI Key |
HVWHWXFAELHTPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4 |
Origin of Product |
United States |
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